3-(2-Formylphenyl)propanenitrile
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Overview
Description
3-(2-Formylphenyl)propanenitrile is an organic compound with the molecular formula C10H9NO It is a nitrile derivative that features a formyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Formylphenyl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, P4O10, to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production methods for nitriles often involve the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation, which involves the reaction of propanol with ammonia and oxygen .
Chemical Reactions Analysis
Types of Reactions
3-(2-Formylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
3-(2-Formylphenyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)propanenitrile involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
3-[(2-formylphenyl)(phenyl)amino]propanenitrile: A related compound with an additional phenyl group attached to the nitrogen atom.
Uniqueness
3-(2-Formylphenyl)propanenitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
90923-68-5 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(2-formylphenyl)propanenitrile |
InChI |
InChI=1S/C10H9NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,8H,3,6H2 |
InChI Key |
AIDHADWYAQFBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)C=O |
Origin of Product |
United States |
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